DMT-dT Phosphoramidite

Beschreibung

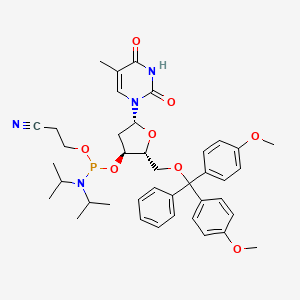

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,53?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOTXUFIWPRZJX-CEXSRUIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433054 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

744.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98796-51-1 | |

| Record name | Thymidine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98796-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5′-O-(4,4′-dimethoxytrityl)-2′-deoxythymidine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetics in Oligonucleotide Elongation with Dmt Dt Phosphoramidite

Detailed Reaction Cycle of Phosphoramidite (B1245037) Synthesis Utilizing DMT-dT Phosphoramidite

The synthesis of oligonucleotides using the phosphoramidite method is a cyclical process that occurs on a solid support, typically controlled pore glass (CPG). eurofinsgenomics.com The cycle begins with the 3'-most nucleoside of the desired sequence already attached to this support. eurofinsgenomics.com The subsequent elongation of the oligonucleotide chain in the 3' to 5' direction involves a series of four key chemical reactions for each nucleotide addition. eurofinsgenomics.comsigmaaldrich.comtwistbioscience.com

The cycle initiates with the detritylation or deblocking step, where the 5'-hydroxyl group of the support-bound nucleoside is deprotected. eurofinsgenomics.comsigmaaldrich.comatdbio.com This is followed by the coupling reaction, in which the newly freed 5'-hydroxyl group attacks an activated phosphoramidite monomer, such as this compound, forming a phosphite (B83602) triester linkage. eurofinsgenomics.comsigmaaldrich.comatdbio.com To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are then permanently blocked in the capping step. eurofinsgenomics.comatdbio.com Finally, the unstable phosphite triester is converted to a more stable phosphate (B84403) triester through oxidation . sigmaaldrich.comtwistbioscience.comatdbio.com This entire four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain. eurofinsgenomics.comsigmaaldrich.com

Detritylation Step (Deblocking)

The detritylation step is the inaugural and crucial phase of each cycle in solid-phase oligonucleotide synthesis. sigmaaldrich.com It involves the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support. sigmaaldrich.comatdbio.com This deprotection is essential to expose the reactive hydroxyl group, making it available for the subsequent coupling reaction with the incoming this compound. sigmaaldrich.comatdbio.com

The removal of the DMT group is an acid-catalyzed process. atdbio.combiotage.com Protic acids, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) dissolved in an inert solvent like dichloromethane (B109758), are commonly employed for this purpose. sigmaaldrich.comatdbio.comresearchgate.net The mechanism involves the protonation of the ether oxygen of the DMT group by the acid, followed by the cleavage of the carbon-oxygen bond to release the stable, resonance-stabilized DMT carbocation and the free 5'-hydroxyl group on the support-bound nucleoside. sigmaaldrich.comatdbio.com

A key advantage of using the DMT protecting group is the ability to monitor the efficiency of each coupling cycle in real-time. sigmaaldrich.comatdbio.com The cleaved DMT carbocation is intensely colored, exhibiting a strong absorbance in the visible spectrum at approximately 495-498 nm, which produces a characteristic orange color. sigmaaldrich.comatdbio.comthermofisher.com Automated DNA synthesizers are equipped with spectrophotometers to measure the absorbance of the detritylation solution after each cycle. atdbio.comthermofisher.com

The intensity of this color is directly proportional to the amount of DMT cation released, which in turn reflects the number of successfully coupled nucleotides in the previous cycle. sigmaaldrich.comatdbio.com By comparing the trityl absorbance from one cycle to the next, the stepwise coupling efficiency can be accurately calculated. atdbio.comthermofisher.com This real-time monitoring is invaluable for assessing the performance of the synthesis and for troubleshooting any potential issues with reagents or instrument function. thermofisher.com A consistent and high stepwise yield, typically above 98.5%, is crucial for the successful synthesis of long oligonucleotides. atdbio.com

Coupling Reaction

Following the complete removal of the 5'-DMT protecting group, the now-free 5'-hydroxyl group of the support-bound nucleoside is ready to react with the next nucleotide monomer. sigmaaldrich.comatdbio.com In the context of this article, this monomer is this compound. The coupling reaction is a nucleophilic attack of the 5'-hydroxyl group on the activated phosphoramidite, leading to the formation of a new phosphorus-oxygen bond and elongating the oligonucleotide chain by one nucleotide. atdbio.com This results in the formation of an unstable phosphite triester linkage. sigmaaldrich.comtwistbioscience.comatdbio.com To drive the reaction to completion, the this compound is typically used in a significant excess relative to the support-bound nucleoside. atdbio.comsigmaaldrich.com

For the coupling reaction to proceed, the this compound must first be activated. atdbio.comresearchgate.net Phosphoramidites themselves are relatively stable compounds, which allows for their storage and handling. atdbio.com They only become highly reactive upon activation. atdbio.com This activation step is a critical prerequisite for the efficient formation of the internucleotide bond.

The activation of the phosphoramidite is achieved through the use of a weak acid, known as an activator. atdbio.comresearchgate.net Historically, 1H-tetrazole has been the most widely used activator in DNA synthesis. glenresearch.comglenresearch.com The mechanism of activation is a two-step process. glenresearch.com First, the acidic activator protonates the nitrogen atom of the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. atdbio.comglenresearch.comoup.com In the second step, the conjugate base of the activator (e.g., tetrazolide) acts as a nucleophile, displacing the protonated diisopropylamine (B44863) to form a highly reactive intermediate, such as a tetrazolyl-phosphoramidite. glenresearch.comnih.govnih.gov This intermediate is then rapidly attacked by the 5'-hydroxyl group of the growing oligonucleotide chain, forming the desired phosphite triester linkage. glenresearch.comoup.com

Table 1: Comparison of Common Activators in Oligonucleotide Synthesis

| Activator | pKa | Key Characteristics | Primary Application |

| 1H-Tetrazole | 4.89 glenresearch.com | Standard, widely used activator. Limited solubility in acetonitrile (B52724). glenresearch.com | DNA synthesis glenresearch.com |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 glenresearch.com | More acidic and more soluble in acetonitrile than 1H-tetrazole. glenresearch.comglenresearch.com | RNA synthesis and sterically hindered couplings glenresearch.comnih.gov |

| 4,5-Dicyanoimidazole (DCI) | 5.2 oup.com | Less acidic but more nucleophilic than tetrazole, leading to faster coupling. glenresearch.comoup.comnih.gov Highly soluble in acetonitrile. oup.comnih.gov | Large-scale synthesis and synthesis of long oligonucleotides glenresearch.com |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.08 glenresearch.com | More acidic than ETT, considered ideal for RNA synthesis with certain protecting groups. glenresearch.comglenresearch.com | RNA synthesis glenresearch.comglenresearch.com |

Activation of the Phosphoramidite

Nucleophilic Attack and Phosphite Triester Formation

The core of oligonucleotide synthesis is the sequential addition of nucleotide monomers to a growing chain. In the phosphoramidite method, this crucial step involves the nucleophilic attack by the free 5'-hydroxyl group of the support-bound oligonucleotide on an activated this compound monomer. sigmaaldrich.comeurofinsgenomics.com This process extends the oligonucleotide chain in the 3' to 5' direction. wikipedia.orgidtdna.com

The reaction is initiated by the activation of the this compound. An acidic catalyst, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), protonates the diisopropylamino group of the phosphoramidite. sigmaaldrich.comnih.gov This protonation converts the amino group into a good leaving group, rendering the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. sigmaaldrich.com

The free 5'-hydroxyl group of the growing oligonucleotide chain, which was deprotected in the preceding detritylation step, then acts as the nucleophile. sigmaaldrich.combiosearchtech.com It attacks the activated phosphorus center of the this compound, displacing the protonated diisopropylamino group. sigmaaldrich.comsigmaaldrich.com This concerted reaction results in the formation of a new, albeit unstable, phosphite triester linkage between the incoming nucleotide and the growing chain. sigmaaldrich.comatdbio.comyoutube.com The byproducts of this reaction are a free diisopropylamino group and the catalyst. sigmaaldrich.com

It is critical to perform this coupling step under anhydrous conditions, as water can compete with the 5'-hydroxyl group as a nucleophile, leading to the hydrolysis of the activated phosphoramidite and a reduction in coupling efficiency. glenresearch.comresearchgate.net The resulting phosphite triester is unstable under acidic conditions and must be converted to a more stable species in the subsequent oxidation or sulfurization step. atdbio.comyoutube.com

Reaction Conditions and Stoichiometry for Optimal Coupling Efficiency

Achieving near-quantitative coupling efficiency at each step is paramount for the successful synthesis of long oligonucleotides. glenresearch.com Even a small decrease in efficiency per cycle can lead to a significant reduction in the yield of the full-length product. sigmaaldrich.comtrilinkbiotech.com For instance, a 98% average coupling efficiency for a 100-mer would result in only a 13% theoretical yield of the full-length oligonucleotide. glenresearch.com Several factors, including reaction conditions and stoichiometry, are meticulously controlled to maximize this efficiency.

Key Parameters for Optimal Coupling:

Anhydrous Conditions: The presence of moisture is highly detrimental to coupling efficiency. Water can react with the activated phosphoramidite, preventing it from coupling with the growing oligonucleotide chain. glenresearch.com Synthesizers are typically purged, and anhydrous reagents are used to minimize water content. thermofisher.com

Activator: Mildly acidic activators like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT) are used to protonate the phosphoramidite. sigmaaldrich.com The choice and concentration of the activator can influence the reaction kinetics. nih.gov

Stoichiometry: A significant excess of the this compound (often many-fold) is used to drive the coupling reaction to completion. sigmaaldrich.com This ensures that nearly all the available 5'-hydroxyl groups on the solid support react.

Reaction Time: The coupling reaction is typically rapid, but sufficient time must be allowed for the reagents to diffuse through the solid support and react completely. glenresearch.com For longer oligonucleotides, longer coupling times may be necessary. glenresearch.com

Solid Support: The type and porosity of the solid support, such as controlled pore glass (CPG), can impact diffusion rates of reagents and thus affect coupling efficiency. glenresearch.comthermofisher.com

Interactive Data Table: Factors Affecting this compound Coupling Efficiency

| Factor | Optimal Condition/Consideration | Rationale |

| Moisture | Strict anhydrous conditions | Prevents hydrolysis of activated phosphoramidite, a competitive side reaction. glenresearch.com |

| Activator | Mildly acidic (e.g., 1H-tetrazole, ETT) | Protonates the phosphoramidite for activation without causing premature detritylation. sigmaaldrich.com |

| Phosphoramidite Concentration | Large molar excess | Drives the reaction equilibrium towards product formation, maximizing coupling. sigmaaldrich.com |

| Coupling Time | Optimized for sequence length and support | Ensures complete reaction; may be increased for longer oligonucleotides. glenresearch.com |

| Solid Support | Appropriate pore size (e.g., 1000Å or 2000Å CPG) | Facilitates efficient diffusion of reagents to the growing oligonucleotide chain. glenresearch.com |

Capping Step to Prevent Deletion Sequences

Despite optimizing coupling conditions, it is practically impossible to achieve 100% coupling efficiency in every cycle. eurofinsgenomics.combiosearchtech.com A small fraction of the 5'-hydroxyl groups on the solid support-bound oligonucleotide chains remain unreacted. sigmaaldrich.comwikipedia.org If these "failure sequences" are not blocked, they will react in the subsequent coupling cycle, leading to the formation of oligonucleotides with internal deletions, commonly known as (n-1) shortmers. sigmaaldrich.comwikipedia.orgbiosearchtech.com These deletion sequences are often difficult to purify from the full-length product. sigmaaldrich.com

To prevent the formation of these undesirable byproducts, a "capping" step is introduced immediately after the coupling reaction. atdbio.combiotage.com The purpose of capping is to permanently block the unreacted 5'-hydroxyl groups by acetylating them. wikipedia.orgbiosearchtech.com This renders them inert to any further chain elongation in subsequent synthesis cycles. atdbio.combiotage.com

Chemical Agents and Their Mechanisms

The most common capping procedure involves the use of two solutions, often referred to as Cap Mix A and Cap Mix B. biosearchtech.com

Cap Mix A: Typically contains acetic anhydride (B1165640).

Cap Mix B: Contains a catalyst, most commonly N-methylimidazole (NMI). biosearchtech.comatdbio.com

These two solutions are mixed just before being delivered to the synthesis column. atdbio.com Acetic anhydride and N-methylimidazole react to form a highly reactive electrophilic intermediate. sigmaaldrich.comyoutube.com This intermediate rapidly acetylates the free 5'-hydroxyl groups on the unreacted oligonucleotide chains. wikipedia.orgatdbio.com

The reaction is typically carried out in a solvent mixture of tetrahydrofuran (B95107) (THF) and pyridine (B92270). atdbio.comyoutube.com Pyridine is included to maintain a basic pH, which prevents the acidic byproduct, acetic acid, from causing premature detritylation of the 5'-DMT group on the successfully coupled chains. atdbio.comyoutube.com The resulting acetylated cap is stable throughout the remainder of the synthesis cycles and is removed during the final deprotection step. biosearchtech.com In some protocols, a second capping step is performed after the oxidation step to ensure the complete removal of any residual water, which could inhibit the next coupling reaction. atdbio.combiotage.com

Interactive Data Table: Common Capping Agents and Their Roles

| Capping Agent | Role | Mechanism of Action |

| Acetic Anhydride | Acetylating Agent | Provides the acetyl group that blocks the unreacted 5'-OH groups. biosearchtech.comatdbio.com |

| N-Methylimidazole (NMI) | Catalyst/Activator | Reacts with acetic anhydride to form a more potent acetylating intermediate. biosearchtech.comatdbio.comyoutube.com |

| Pyridine/Lutidine | Base | Neutralizes the acetic acid byproduct to prevent premature detritylation. biosearchtech.comatdbio.comyoutube.com |

| Tetrahydrofuran (THF) | Solvent | Provides a suitable reaction medium for the capping reagents. atdbio.comyoutube.com |

Oxidation or Sulfurization of the Phosphite Moiety

The phosphite triester linkage formed during the coupling step is a trivalent phosphorus (P(III)) species. atdbio.com This linkage is unstable, particularly to the acidic conditions used for detritylation in the subsequent cycle. atdbio.combiotage.com To create a stable backbone, the phosphite triester must be converted to a more stable pentavalent phosphorus (P(V)) species. atdbio.com This is achieved through either oxidation or sulfurization.

Conversion to Stable Phosphate or Phosphorothioate (B77711) Linkages

Oxidation: The most common method to stabilize the internucleotide linkage is oxidation, which converts the phosphite triester to a phosphate triester. This is typically accomplished using a solution of iodine (I₂) in the presence of water and a weak base like pyridine or lutidine. biosearchtech.comatdbio.comyoutube.com The iodine acts as the oxidizing agent, converting the P(III) center to a P(V) center, forming a phosphate group that is analogous to the natural DNA backbone. atdbio.comyoutube.com The 2-cyanoethyl protecting group on the phosphate remains intact during this step and is removed later. atdbio.com

Sulfurization: For applications requiring modified oligonucleotides, such as antisense therapies, a phosphorothioate linkage is often desired. glenresearch.com This is achieved by replacing the oxidation step with a sulfurization step. Instead of an oxidizing agent, a sulfur-transfer reagent is introduced to convert the phosphite triester to a phosphorothioate triester. glenresearch.comresearchgate.net A variety of sulfurizing reagents are available, including 3H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage Reagent) and 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT). glenresearch.comresearchgate.net The resulting phosphorothioate linkage, where a sulfur atom replaces one of the non-bridging oxygen atoms, provides resistance to nuclease degradation. glenresearch.com In protocols for synthesizing phosphorothioates, the sulfurization step is performed before capping, as capping reagents can interfere with the sulfur transfer reaction.

Interactive Data Table: Oxidation and Sulfurization Reagents

| Process | Reagent | Resulting Linkage | Key Feature |

| Oxidation | Iodine (I₂) in water/pyridine | Phosphate triester | Creates a stable, natural-like phosphate backbone. biosearchtech.comatdbio.com |

| Sulfurization | Beaucage Reagent | Phosphorothioate triester | Introduces a sulfur atom, conferring nuclease resistance. glenresearch.comresearchgate.net |

| Sulfurization | DDTT | Phosphorothioate triester | An alternative, efficient sulfur-transfer reagent. researchgate.net |

Evaluation of Coupling Efficiency and Yield in Oligonucleotide Synthesis

Final product yield is typically determined after cleavage from the solid support and deprotection. trilinkbiotech.com The most accurate method for quantifying the final oligonucleotide product is by measuring its ultraviolet (UV) absorbance at 260 nm (OD₂₆₀). trilinkbiotech.comresearchgate.net The heterocyclic bases of the nucleotides absorb light at this wavelength. An OD₂₆₀ unit is defined as the amount of oligonucleotide that, when dissolved in 1 mL of solution, gives an absorbance reading of 1.0 in a cuvette with a 1 cm path length. researchgate.net The mass of the oligonucleotide can then be calculated from the OD₂₆₀ value using the molar extinction coefficient (ε₂₆₀) of the specific sequence, which is dependent on its base composition and sequence. researchgate.net

Interactive Data Table: Methods for Evaluating Oligonucleotide Synthesis

| Evaluation Method | Parameter Measured | Principle |

| Trityl Cation Monitoring | Stepwise Coupling Efficiency | Spectrophotometric measurement of the DMT cation released during detritylation. biotage.comindexcopernicus.com |

| UV Spectrophotometry (OD₂₆₀) | Final Oligonucleotide Yield | Measurement of the absorbance of the purified oligonucleotide at 260 nm. trilinkbiotech.comresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purity and Quantity | Separates the full-length product from failure sequences and other impurities. wikipedia.org |

| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the identity and integrity of the final product. |

Spectrophotometric Monitoring (e.g., Trityl Assay)

A cornerstone of process monitoring in automated solid-phase oligonucleotide synthesis is the trityl assay. thermofisher.com This method provides a reliable, quantitative measure of the coupling efficiency at each step of the chain elongation. The 5'-hydroxyl group of the nucleoside attached to the solid support is protected by a 4,4'-dimethoxytrityl (DMT) group. sigmaaldrich.com

The synthesis cycle begins with the removal of this DMT group using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a dichloromethane solvent. sigmaaldrich.comnih.gov This deprotection, or detritylation, step liberates a free 5'-hydroxyl group, which is then ready to react with the next incoming phosphoramidite. The cleaved DMT group forms a stable DMT carbocation, which has a characteristic orange color and exhibits strong absorbance at a wavelength of approximately 495-498 nm. sigmaaldrich.comisogen-lifescience.comgoogle.com

The intensity of this color is directly proportional to the number of molecules that were successfully coupled in the previous cycle. By measuring the absorbance of the DMT cation solution with a spectrophotometer after each detritylation step, the stepwise coupling yield can be accurately calculated. thermofisher.comthermofisher.com A high and consistent coupling yield (typically >99%) is essential for the synthesis of high-purity, full-length oligonucleotides. eurofinsgenomics.com A drop in yield can indicate problems with reagents, such as the presence of water, or issues with the mechanical performance of the automated synthesizer. thermofisher.com

Modern synthesizers can perform this monitoring in real-time. Some advanced systems use conductivity measurements of the trityl cation in the waste stream as an alternative to absorbance, allowing for immediate feedback and the potential to interrupt a failing synthesis to conserve costly reagents. nih.gov

Table 1: Example of Trityl Assay Data for Oligonucleotide Synthesis

This table illustrates how spectrophotometric data from the trityl assay is used to calculate the stepwise coupling efficiency during the synthesis of a hypothetical oligonucleotide.

| Coupling Cycle | Base Added | Absorbance at 498 nm (Arbitrary Units) | Previous Cycle Absorbance | Stepwise Coupling Yield (%) |

| 1 | T | 1.250 | (First base on support) | N/A |

| 2 | G | 1.241 | 1.250 | 99.3% |

| 3 | A | 1.235 | 1.241 | 99.5% |

| 4 | C | 1.226 | 1.235 | 99.3% |

| 5 | T | 1.218 | 1.226 | 99.3% |

| 6 | T | 1.205 | 1.218 | 99.0% |

Chromatographic and Electrophoretic Analyses of Synthetic Products

Following the completion of the synthesis and cleavage from the solid support, the crude oligonucleotide product is a mixture containing the full-length sequence (the desired product), as well as failure sequences. These impurities primarily consist of shorter oligonucleotides (e.g., "n-1", "n-2" mers) that result from incomplete coupling at one or more steps. nih.gov To ensure the final product's purity and identity, various analytical techniques are employed. nih.govbio-rad.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used tool for both the analysis and purification of synthetic oligonucleotides. nih.govchromatographyonline.com Two primary modes of HPLC are used:

Ion-Exchange HPLC (IE-HPLC): This technique separates oligonucleotides based on the negative charge of their phosphodiester backbone. sigmaaldrich.com A salt gradient is used to elute the molecules from a positively charged stationary phase. Since the net charge is proportional to the length of the oligonucleotide, IE-HPLC provides excellent resolution of the full-length product from shorter failure sequences. sigmaaldrich.com It is particularly effective for analyzing sequences with significant secondary structure, as the high pH of the mobile phase helps to denature the molecules. sigmaaldrich.com

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This method separates oligonucleotides based on their hydrophobicity. nih.gov An ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), is added to the mobile phase to neutralize the negative charges on the oligonucleotide backbone, allowing it to interact with the hydrophobic (e.g., C18) stationary phase. nih.gov This technique is highly effective for separating full-length sequences, especially if the final DMT group is left on (trityl-on purification), as the very hydrophobic DMT group significantly increases the retention time of the full-length product compared to the "trityl-off" failure sequences. thermofisher.com

Electrophoretic Analyses: Capillary Electrophoresis (CE), particularly Capillary Gel Electrophoresis (CGE), offers extremely high-resolution analysis of oligonucleotide purity. bio-rad.comwindows.net In CGE, a gel matrix within a narrow capillary is used as a sieving medium. windows.net Under the influence of a high voltage electrical field, the negatively charged oligonucleotides migrate through the gel, with shorter fragments moving faster than longer ones. gimitec.com This allows for precise separation by size, providing quantitative data on the purity of the synthetic product by comparing the peak area of the full-length oligonucleotide to the total area of all peaks. windows.net CE is fully automatable, consumes very small amounts of sample, and provides resolution that is often superior to slab gel electrophoresis or HPLC. bio-rad.com

Table 2: Comparison of Analytical Techniques for Oligonucleotide Products

This table compares the primary analytical methods used to assess the purity of crude synthetic oligonucleotides.

| Technique | Principle of Separation | Primary Application | Resolution | Key Advantages |

| IE-HPLC | Charge (Phosphate Backbone) | Purity analysis of charged molecules | Excellent for up to 40-mer oligonucleotides. sigmaaldrich.com | Good for sequences with secondary structure. sigmaaldrich.com |

| IP-RP-HPLC | Hydrophobicity | Purity analysis and purification | Excellent for up to 50-mer oligonucleotides. sigmaaldrich.com | Powerful for "trityl-on" purification strategy. |

| CGE | Size (Sieving Matrix) | High-resolution purity assessment | Single-base resolution. bio-rad.com | High throughput, automation, minimal sample use. bio-rad.comwindows.net |

Considerations for Large-Scale Synthesis and Automation

The transition from synthesizing small quantities of oligonucleotides for research to producing kilogram-scale batches for therapeutic applications introduces significant challenges. acs.orgresearchgate.net The robust and automated nature of phosphoramidite chemistry on solid supports is the cornerstone of large-scale production. acs.orgrsc.org

Automation and Solid Supports: Automated DNA synthesizers are essential, controlling the precise delivery of reagents and solvents for each step of the synthesis cycle. proquest.comwikipedia.org For large-scale synthesis, the choice of solid support is critical. While Controlled Pore Glass (CPG) is common for smaller scales, macroporous polystyrene (PS) supports are often favored for larger batches due to their higher loading capacity (more starting material per unit volume). wikipedia.orgdoi.org Optimizing parameters such as reagent concentration, delivery times, and wash steps is crucial to maximize yield and minimize solvent and reagent consumption, which becomes a major cost driver at scale. researchgate.net

Process Optimization and Purification: Achieving consistently high stepwise yields is even more critical at a large scale, as even a small decrease in efficiency results in a significant loss of product and a greater burden on downstream purification. The quality of all starting materials, including the this compound and solvents, must be exceptionally high to prevent the introduction of impurities. rsc.org

Table 3: Key Factors in Large-Scale Oligonucleotide Synthesis

This table summarizes the critical considerations for scaling up the automated synthesis of oligonucleotides.

| Factor | Description | Importance for Large-Scale |

| Solid Support | The insoluble matrix on which the oligonucleotide is synthesized (e.g., CPG, Polystyrene). wikipedia.org | Higher loading capacity supports are needed to maximize batch size and reactor throughput. doi.org |

| Automation | Use of computer-controlled synthesizers for reagent delivery and reaction control. proquest.com | Ensures process consistency, reduces manual error, and enables high-throughput production. |

| Reagent Consumption | The volume of phosphoramidites, activators, and solvents used per synthesis. | A major driver of cost; optimization is critical for economic viability. researchgate.net |

| Stepwise Yield | The efficiency of each coupling reaction in the cycle. | Small decreases in yield have a magnified negative impact on the overall yield of long oligonucleotides. |

| Purification Strategy | The method used to isolate the full-length oligonucleotide from impurities (e.g., large-scale HPLC). acs.org | Essential for achieving the high purity required for therapeutic applications and regulatory approval. rsc.org |

Advanced Applications and Research Frontiers of Dmt Dt Phosphoramidite

Synthesis of Modified Nucleic Acids and Analogs

The versatility of DMT-dT phosphoramidite (B1245037) extends beyond the synthesis of natural DNA sequences. It serves as a fundamental building block in the creation of nucleic acid analogs, where modifications to the sugar, base, or phosphate (B84403) backbone impart unique functionalities. tcichemicals.comrsc.org These modifications are instrumental in overcoming the limitations of natural oligonucleotides, such as susceptibility to nuclease degradation, and in expanding their utility in various research and therapeutic contexts. biosearchtech.com

The phosphoramidite method readily accommodates the incorporation of thymidine (B127349) analogs into synthetic oligonucleotides. youtube.com By replacing the standard DMT-dT phosphoramidite with a version containing a modified thymidine, researchers can introduce specific chemical groups or structural changes at precise locations within a DNA or RNA sequence. For instance, thymidine analogs containing linkers or reactive groups can be incorporated for subsequent labeling with fluorescent dyes or other reporter molecules. acs.org This site-specific modification is crucial for studying nucleic acid structure and function. nih.gov

A variety of thymidine analogs can be synthesized into their corresponding phosphoramidites for incorporation. The following table highlights some examples:

| Thymidine Analog | Purpose of Incorporation | Reference |

| 2'-Methylseleno-thymidine | X-ray crystallography phasing, structural studies | nih.gov |

| Alkyne-linked thymidine | Post-synthetic modification via click chemistry | acs.org |

| Quencher-modified thymidine | Synthesis of qPCR probes | lumiprobe.com |

The ability to introduce specific functionalities into oligonucleotides via this compound and its modified counterparts has opened up a vast array of applications. glenresearch.com These functionalized oligonucleotides are indispensable tools in molecular biology, diagnostics, and materials science.

Oligonucleotides synthesized with terminal modifications can be covalently attached to various surfaces, such as gold, glass, or silicon oxide. csic.es This surface functionalization is critical for the development of DNA microarrays, biosensors, and other nanotechnological devices. uni-muenchen.de For example, oligonucleotides can be synthesized with a 5'-thiol modifier using a specific phosphoramidite, enabling their attachment to gold surfaces. csic.es This process is fundamental to creating 2D-DNA arrays and studying DNA-protein interactions at the single-molecule level. csic.esuni-muenchen.de The DMT group plays a crucial role in this process, often being used for purification of the modified oligonucleotide before its immobilization. csic.es

This compound is integral to the synthesis of DNA probes used in a variety of molecular biology techniques, including polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and Southern blotting. medchemexpress.com These probes are short, single-stranded DNA sequences that are complementary to a target sequence of interest. By incorporating modified nucleotides, such as those bearing fluorescent dyes or quenchers, DNA probes can be designed to signal the presence of a specific DNA or RNA sequence. lumiprobe.com For instance, phosphoramidites containing dark quenchers can be used to synthesize qPCR probes that emit a fluorescent signal only upon hybridization to their target. lumiprobe.com

Oligonucleotides with a 5'-phosphate group are essential for various molecular biology applications, including ligation, cloning, and gene construction. glenresearch.combiosearchtech.com While enzymatic phosphorylation using T4 polynucleotide kinase is a traditional method, chemical phosphorylation using specialized phosphoramidites offers a more convenient and often higher-yielding alternative. glenresearch.com Reagents like Chemical Phosphorylation Reagent II (CPR II) contain a DMT group that allows for monitoring of the phosphorylation efficiency and for purification of the 5'-phosphorylated oligonucleotide. glenresearch.comglenresearch.com This chemical approach provides a straightforward method to produce oligonucleotides ready for enzymatic ligation or other downstream applications. biosearchtech.com

This compound is a key component in the synthesis of antisense oligonucleotides (ASOs), a class of therapeutic agents designed to modulate gene expression. nih.govtcichemicals.com ASOs are short, synthetic nucleic acid sequences that bind to a specific messenger RNA (mRNA) target, leading to its degradation and preventing the synthesis of a particular protein. tcichemicals.comtcichemicals.com

The chemical synthesis of ASOs often involves the incorporation of modified nucleotides to enhance their stability against nucleases, improve their binding affinity to the target mRNA, and reduce off-target effects. For example, gapmer ASOs are designed with a central DNA-like region that can recruit RNase H to cleave the target RNA, flanked by modified nucleotide wings that provide nuclease resistance. tcichemicals.comtcichemicals.com this compound is used to synthesize the DNA portion of these gapmers. tcichemicals.comtcichemicals.com

Furthermore, modifications to the terminal linkages of oligonucleotides, such as creating 3'-3' or 5'-5' linkages using "reverse" phosphoramidites, can protect them from exonuclease degradation, a major pathway of enzymatic breakdown in vivo. biosearchtech.com This strategy represents a minimal modification that can significantly enhance the stability and potential therapeutic efficacy of oligonucleotides. biosearchtech.com

Use in Gene Construction, Cloning, Mutagenesis, and Ligation Chain Reaction

The chemical synthesis of oligonucleotides using this compound is a foundational technology for numerous advanced molecular biology applications. These synthetic DNA fragments are indispensable for gene construction, cloning, site-directed mutagenesis, and the ligation chain reaction (LCR).

Gene Construction and Cloning: The ability to synthesize custom DNA sequences has revolutionized gene construction. lcsciences.com Instead of relying solely on isolating and modifying existing genes, researchers can now design and build genes from the ground up. This is particularly valuable for creating genes with optimized codon usage for expression in different host organisms or for constructing entirely novel genes encoding proteins with new functions. This compound is a key building block in the automated solid-phase synthesis process that produces the short oligonucleotides (oligos) that are subsequently assembled into full-length genes. wikipedia.orgtechnologynetworks.com These synthetic genes can then be inserted into cloning vectors, a process central to molecular cloning, for amplification and expression. mt.com

Site-Directed Mutagenesis: this compound is crucial for creating specific, targeted changes in a DNA sequence. In site-directed mutagenesis, a synthetic oligonucleotide containing the desired mutation is used as a primer for DNA polymerase. This primer anneals to the template DNA and is extended, incorporating the mutation into the newly synthesized strand. This technique is instrumental in studying protein function by altering specific amino acid residues and observing the effects on protein activity. A novel method combines the use of conventional DMT-mononucleotide phosphoramidites with 9-fluorenylmethoxycarbonyl (Fmoc) trinucleotide phosphoramidites to achieve codon-level mutagenesis in an automatable fashion. nih.gov This allows for a more controlled exploration of amino-acid sequence variations. nih.gov

Ligation Chain Reaction (LCR): LCR is a method for amplifying a specific DNA sequence. It relies on the ligation of two adjacent oligonucleotides that are hybridized to a target DNA template. These oligonucleotides are synthesized using phosphoramidite chemistry, with this compound being a standard component. The process involves cycles of denaturation, annealing of the oligonucleotide probes, and ligation. LCR is highly specific and can be used to detect single-base mutations, making it a valuable tool in diagnostics.

The versatility and reliability of this compound in synthesizing high-purity oligonucleotides underpin these powerful molecular biology techniques, enabling researchers to manipulate and analyze genetic material with high precision.

Methodological Innovations in Oligonucleotide Synthesis

The demand for synthetic oligonucleotides in various fields has spurred continuous innovation in synthesis methodologies. Research has focused on improving efficiency, scalability, and the purity of the final product.

Liquid-Phase Oligonucleotide Synthesis Approaches

While solid-phase oligonucleotide synthesis (SPOS) is the most common method, liquid-phase oligonucleotide synthesis (LPOS) presents a scalable alternative, particularly for large-scale production. nih.govnih.gov In LPOS, a soluble support, such as polyethylene (B3416737) glycol (PEG), is used. nih.govoup.com This approach allows for reactions to occur in a homogeneous solution, which can lead to higher reaction efficiencies and require smaller excesses of reagents compared to SPOS. nih.gov

A notable advancement in this area is the development of a one-pot liquid-phase DNA synthesis technique. nih.gov This method combines the coupling, oxidation, and deprotection steps into a single pot, followed by a single precipitation step, significantly streamlining the process. nih.gov This innovation addresses some of the previous drawbacks of LPOS, which required multiple reaction and precipitation steps for each nucleotide addition. nih.gov

Development of Novel Activators and Reagents

Several classes of compounds have been investigated as activators, including azoles and their salts. google.com Some noteworthy activators include:

5-(benzylmercapto)-1H-tetrazole: This activator has been shown to provide higher coupling yields and allow for shorter coupling times with a reduced excess of phosphoramidite. researchgate.net

4,5-dicyanoimidazole (DCI): DCI is a highly effective activator that can significantly shorten the time required for the coupling reaction. nih.govpatsnap.com

Acid/azole complexes: Reagents like imidazolium (B1220033) triflate and benzimidazolium triflate have demonstrated the ability to produce higher yields in oligonucleotide synthesis compared to the traditionally used 1H-tetrazole. researchgate.net

Aryl-substituted 5-phenyl-1H-tetrazoles: These activators are highly efficient, soluble, non-hygroscopic, and non-hazardous, offering advantages in terms of safety and ease of use. google.compatsnap.comgoogle.com

Beyond activators, new reagents are being developed to introduce novel functionalities into oligonucleotides. For instance, branching reagents allow for the synthesis of oligonucleotides with multiple terminal groups for labeling or other modifications. buyolig.com Additionally, novel phosphoramidite linkers have been created that enable the synthesis of two different oligonucleotides in a single run, which is particularly useful for applications like PCR where paired oligonucleotides are required. nih.gov

| Activator | Key Advantages | Reference |

|---|---|---|

| 5-(benzylmercapto)-1H-tetrazole | Higher coupling yields, shorter coupling times, reduced phosphoramidite excess. | researchgate.net |

| 4,5-dicyanoimidazole (DCI) | Significantly faster coupling reactions. | nih.govpatsnap.com |

| Acid/azole complexes (e.g., imidazolium triflate) | Higher synthesis yields compared to 1H-tetrazole. | researchgate.net |

| Aryl-substituted 5-phenyl-1H-tetrazoles | High efficiency, high solubility, non-hygroscopic, non-hazardous. | google.compatsnap.comgoogle.com |

Strategies for Controlling Oligonucleotide Surface Density in Arrays

For applications involving DNA microarrays, the density of the immobilized oligonucleotides on the surface is a critical parameter that affects hybridization efficiency and signal intensity. nih.govnih.gov Several strategies have been developed to control this surface density.

For arrays fabricated by immobilizing pre-synthesized oligonucleotides, the density can be controlled by varying factors such as the concentration of the DNA solution, the ionic strength of the solution, and the reaction time. nih.gov

In light-directed in situ synthesis of DNA arrays, a novel approach involves using UV irradiation to control the deprotection of photolabile protecting groups. nih.gov By adjusting the UV irradiation dose, the efficiency of the deprotection step can be modulated, which in turn controls the surface density of the synthesized oligonucleotides. nih.gov This method offers a straightforward way to achieve a desired oligonucleotide density over a wide range with good reproducibility. nih.gov

Research on Reaction Byproducts and Side Reactions

Formation of Cyanoethyl Adducts

A common side reaction in phosphoramidite chemistry is the formation of cyanoethyl adducts. atdbio.com The 2-cyanoethyl group is widely used to protect the phosphate backbone during synthesis. biotage.comnih.gov During the final deprotection step, which is typically carried out under basic conditions, this protecting group is removed. atdbio.com However, the byproduct of this deprotection, acrylonitrile, is a Michael acceptor and can react with the heterocyclic bases of the oligonucleotides, particularly thymine (B56734), to form N3-cyanoethyl-dT. atdbio.comglenresearch.com

Depurination Issues

A significant challenge in the chemical synthesis of oligonucleotides is the phenomenon of depurination, a chemical reaction that involves the cleavage of the β-N-glycosidic bond. wikipedia.org This bond connects a purine (B94841) base (adenine or guanine) to the deoxyribose sugar in the DNA backbone. wikipedia.org The acidic conditions required for the removal of the 5'-DMT protecting group during each synthesis cycle can unfortunately promote this unwanted side reaction. sigmaaldrich.comsigmaaldrich.com

Deoxyadenosine (B7792050) (dA) is notably more susceptible to depurination than deoxyguanosine (dG). oup.comglenresearch.com The electron-withdrawing nature of the standard acyl protecting groups used for the exocyclic amines of purine bases, such as the benzoyl group on deoxyadenosine, destabilizes the glycosidic bond, making it more prone to cleavage. glenresearch.comglenresearch.com When depurination occurs, it leaves an abasic site in the oligonucleotide chain. glenresearch.com This site is stable throughout the remaining synthesis cycles, but upon final deprotection with basic reagents, the DNA chain is cleaved at the abasic site. glenresearch.comglenresearch.com This results in the formation of two shorter DNA fragments, which can complicate the purification of the desired full-length oligonucleotide. glenresearch.com

The rate of depurination is a critical factor that limits the practical length of synthetic oligonucleotides. wikipedia.org For the synthesis of very long DNA strands, the cumulative exposure to acid leads to a higher probability of depurination events, thereby reducing the yield of the target product. glenresearch.com Research has focused on balancing the efficiency of the detritylation step with the minimization of depurination. nih.gov This includes optimizing the acidic reagents used; for instance, using dichloroacetic acid (DCA) is often preferred over the more strongly acidic trichloroacetic acid (TCA) to reduce depurination. oup.comnih.gov

| Factor | Description | Impact on Depurination | Reference |

|---|---|---|---|

| Purine Base Identity | Deoxyadenosine (dA) vs. Deoxyguanosine (dG). | dA is significantly more susceptible to depurination than dG. | oup.comglenresearch.com |

| Acidic Reagent | The type and concentration of acid used for detritylation. | Stronger acids like Trichloroacetic acid (TCA) increase depurination compared to milder acids like Dichloroacetic acid (DCA). | oup.comnih.gov |

| Acid Exposure Time | The duration of the acid treatment in each synthesis cycle. | Longer exposure times lead to higher rates of depurination. This is a limiting factor for synthesizing long oligonucleotides. | glenresearch.comphenomenex.com |

| Protecting Groups | The chemical groups used to protect the exocyclic amines of purine bases. | Electron-withdrawing groups (e.g., benzoyl on dA) destabilize the glycosidic bond, increasing depurination risk. | glenresearch.comglenresearch.com |

Emerging Applications in Molecular Biology and Biotechnology

The versatility of phosphoramidite chemistry, with this compound as a fundamental building block, has paved the way for numerous applications beyond simple gene synthesis.

PCR Primers and Probes

Polymerase Chain Reaction (PCR) is a foundational technique in molecular biology, and its reliance on synthetic oligonucleotides as primers is absolute. This compound is essential for the automated synthesis of these DNA primers. medchemexpress.commedchemexpress.com The ability to rapidly and accurately synthesize custom DNA sequences allows researchers to design primers for specific gene amplification, diagnostics, and sequencing applications. Similarly, fluorescently labeled probes, also synthesized using phosphoramidite chemistry, are critical for quantitative PCR (qPCR) and other diagnostic assays. The synthesis process allows for the incorporation of modified bases or labels necessary for these advanced applications.

DNA Computing

DNA computing harnesses the vast information storage capacity and parallel processing capabilities of DNA molecules. This field relies on the synthesis of specific DNA oligonucleotides that can perform logical operations through hybridization and enzymatic reactions. The foundational technology for creating these computational DNA strands is solid-phase synthesis using phosphoramidites like this compound. nih.gov The ability to synthesize large libraries of defined DNA sequences is a key enabler for developing more complex DNA-based computational systems and for high-density data storage in DNA. nih.gov

Bioconjugation and Nanobiotechnology Research

The field of nanobiotechnology often involves the functionalization of nanoparticles with biological molecules, such as DNA, to create novel materials and sensors. Oligonucleotides synthesized using this compound can be modified at their ends to facilitate covalent attachment to surfaces or nanoparticles. nih.gov This is often achieved by incorporating special phosphoramidites at the 5'-terminus that introduce a reactive group, such as a primary amine or a thiol. glenresearch.com The DMT group is crucial in this process, as its removal in the final synthesis step exposes the hydroxyl group for the coupling of these functional modifiers. glenresearch.com These DNA-nanoparticle conjugates are being explored for applications in diagnostics, targeted drug delivery, and the assembly of complex nanoscale structures.

| Application Area | Role of this compound | Key Research Findings/Objectives | Reference |

|---|---|---|---|

| PCR Primers and Probes | Fundamental building block for the synthesis of custom DNA primers and probes. | Enables specific gene amplification, sequencing, and the development of diagnostic assays like qPCR. | medchemexpress.commedchemexpress.com |

| DNA Computing | Used to synthesize the specific oligonucleotide sequences that form the basis of DNA-based logic gates and data storage. | Facilitates the creation of large libraries of DNA strands for complex computations and high-density information storage. | nih.gov |

| Bioconjugation and Nanobiotechnology | Enables the synthesis of oligonucleotides that can be functionalized for attachment to nanoparticles and other materials. | Creation of DNA-nanoparticle conjugates for diagnostics, drug delivery, and self-assembling nanostructures. | nih.govglenresearch.com |

Conclusion and Future Directions in Dmt Dt Phosphoramidite Research

Summary of Key Contributions to Nucleic Acid Science

DMT-dT Phosphoramidite (B1245037), or 5′-O-(4,4′-Dimethoxytrityl)-2′-deoxythymidine-3′-O-(N,N-diisopropyl) β-cyanoethylphosphoramidite, stands as a cornerstone in the chemical synthesis of DNA. medchemexpress.comsigmaaldrich.com Its introduction in the early 1980s was a revolutionary step that enabled the automation of oligonucleotide synthesis, transforming molecular biology and giving rise to new fields of research and diagnostics. biosearchtech.com The key to its success lies in the clever combination of protecting groups and a reactive phosphorus center, which together allow for the efficient and controlled step-wise assembly of DNA chains. wikipedia.org

The primary contribution of DMT-dT phosphoramidite is its role as a fundamental building block in the now-ubiquitous phosphoramidite method for DNA synthesis. sigmaaldrich.combiosearchtech.com This method proceeds in the 3' to 5' direction and is characterized by a four-step cycle: detritylation, coupling, capping, and oxidation. sigmaaldrich.com The 4,4'-dimethoxytrityl (DMT) group on the 5'-hydroxyl position is crucial; it is stable to the basic and neutral conditions used during the coupling cycle but can be cleanly and rapidly removed with a weak acid to allow for the next nucleotide to be added. sigmaaldrich.combiosearchtech.com This acid-lability allows for precise control over the elongation of the oligonucleotide chain.

Furthermore, the diisopropylamino and β-cyanoethyl groups protecting the phosphorus atom provide the necessary stability for storage while allowing for rapid activation by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), to form a highly reactive intermediate during the coupling step. sigmaaldrich.comumich.edu This elegant chemical design results in near-quantitative coupling efficiencies, which is essential for the synthesis of long and high-quality oligonucleotides. sigmaaldrich.com The development of this compound and its counterparts for the other nucleobases (dA, dC, and dG) has directly enabled the large-scale production of synthetic DNA for countless applications, including polymerase chain reaction (PCR) primers, DNA sequencing, gene synthesis, and the development of nucleic acid-based therapeutics like antisense oligonucleotides. umich.edutcichemicals.comamerigoscientific.com

Table 1: Key Features of this compound in Oligonucleotide Synthesis

| Feature | Description | Contribution to Nucleic Acid Science |

|---|---|---|

| 5'-DMT Protecting Group | An acid-labile group protecting the 5'-hydroxyl function. biosearchtech.com | Allows for controlled, sequential addition of nucleotides by selective deprotection. sigmaaldrich.com |

| Phosphoramidite Moiety | A P(III) species with diisopropylamino and cyanoethyl protecting groups. wikipedia.org | Provides stability during storage and rapid activation for efficient coupling reactions. umich.edu |

| Deoxythymidine Base | Represents the "T" in the genetic code. medchemexpress.com | Serves as one of the four essential building blocks for synthesizing any desired DNA sequence. |

| Solid-Phase Synthesis Compatibility | Designed for use in automated, solid-phase synthesis protocols. biosearchtech.com | Enabled the automation and high-throughput production of synthetic DNA. biosearchtech.com |

Unresolved Challenges and Future Research Avenues

Despite the tremendous success of this compound and the associated synthetic chemistry, several challenges remain, which are guiding current and future research efforts. A primary concern is the environmental impact and cost associated with the current synthesis paradigm. Solid-phase oligonucleotide synthesis has a high E-factor, meaning it generates a significant amount of chemical waste relative to the amount of product produced, largely due to the extensive use of solvents and excess reagents. nih.gov

Another significant challenge is the inherent instability of phosphoramidites, including this compound, to moisture. researchgate.net Hydrolysis of the phosphoramidite to the corresponding H-phosphonate is a major degradation pathway that can reduce coupling efficiency and lead to the formation of deletion mutations (n-1 shortmers) in the final oligonucleotide product. researchgate.netusp.org While DMT-dT is relatively stable compared to the purine (B94841) phosphoramidites, ensuring anhydrous conditions throughout storage and synthesis is critical and adds complexity and cost to the process. researchgate.net

Future research is focused on several key avenues to address these issues:

Improving Reagent Stability: Developing more hydrolytically stable phosphoramidites or alternative coupling chemistries that are less sensitive to water would simplify the synthesis process and improve reagent shelf-life. researchgate.net

Minimizing Side Reactions: Research into the mechanisms of side reactions, such as the formation of deletion sequences, is ongoing. This knowledge can lead to improved protocols, new capping reagents, or scavenger molecules that reduce the frequency of errors in long oligonucleotide sequences. usp.org

Potential for Development of Novel Synthetic Strategies and Applications

The limitations of current methods are driving innovation in synthetic strategies for oligonucleotides. The goal is to develop more sustainable, efficient, and scalable processes. One promising area is the development of liquid-phase synthesis. nih.gov While solid-phase synthesis is excellent for automation and small-to-medium scale production, it can be difficult to scale up. Liquid-phase synthesis, using soluble supports like polyethylene (B3416737) glycol (PEG), offers a potential route for the large-scale, cost-effective production of therapeutic oligonucleotides. nih.gov This approach could simplify purification and reduce the consumption of excess reagents.

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another emerging strategy. nih.gov Early studies have shown that the coupling of a nucleoside phosphoramidite can be achieved via liquid-assisted grinding, drastically reducing the use of toxic solvents and simplifying the reaction protocol. nih.gov This approach has the potential to significantly lower the environmental footprint of oligonucleotide synthesis.

The fundamental chemistry of this compound also serves as a platform for creating a vast array of modified oligonucleotides with novel properties and applications. nih.gov Future developments will likely focus on:

Therapeutic Oligonucleotides: The synthesis of modified oligonucleotides (e.g., with modified backbones or bases) to improve stability against nucleases, enhance binding affinity to target RNA or DNA, and reduce off-target effects continues to be a major driver of research. tcichemicals.comamerigoscientific.com

Diagnostic Probes: The incorporation of fluorescent dyes, quenchers, and other labels via modified phosphoramidites is essential for creating probes for qPCR, fluorescence in situ hybridization (FISH), and other diagnostic assays. medchemexpress.com

DNA Data Storage: As the demand for long-term data storage grows, DNA has emerged as a potential medium due to its incredible density and stability. Advances in the speed and cost-efficiency of phosphoramidite-based synthesis are critical to making this technology viable.

Table 2: Emerging Synthetic Strategies and Their Potential Advantages

| Synthetic Strategy | Principle | Potential Advantages |

|---|---|---|

| Liquid-Phase Synthesis | Uses a soluble polymer support (e.g., PEG) for oligonucleotide elongation. nih.gov | Improved scalability, potential for reduced reagent excess, simplified purification. nih.gov |

| Mechanochemistry | Reactions are induced by mechanical force (grinding) with minimal solvent. nih.gov | Drastic reduction in solvent waste, simplified protocols, potential for cost savings. nih.gov |

| Enzymatic Synthesis | Uses enzymes like Terminal deoxynucleotidyl Transferase (TdT) for template-independent DNA synthesis. | Synthesis in aqueous media, potential for higher fidelity for very long strands. |

Q & A

Q. Basic Research Focus

- Purity Assessment :

- Coupling Efficiency :

- Trityl Assay : Measure DMT release spectrophotometrically after each cycle; ≥99% efficiency is typical.

- MALDI-TOF MS : Post-synthesis mass analysis identifies truncation products from incomplete coupling .

What strategies improve the stability of this compound in long-term storage?

Q. Advanced Research Focus

- Storage Conditions : Store desiccated at 2–8°C under argon to prevent hydrolysis. Avoid freeze-thaw cycles.

- Solvent Stability : In acetonitrile, shelf life is ~1 week at 25°C; add molecular sieves (3Å) to absorb moisture .

- Quality Control : Monitor for P(III)→P(V) oxidation via 31P-NMR; discard if oxidation exceeds 0.5% .

How does this compound perform in RNA-DNA chimeric synthesis for structural studies?

Advanced Research Focus

DMT-dT is compatible with RNA phosphoramidites when using tert-butyldimethylsilyl (TBDMS) -protected ribonucleotides. Key considerations:

- Activator Compatibility : Use 5-ethylthio-1H-tetrazole (ETT) for efficient coupling (3-minute reaction time).

- Deprotection : Sequential treatment with TBAF (for RNA) and ammonia (for DNA) ensures selective cleavage without strand scission .

What analytical methods resolve contradictions in reported coupling efficiencies of this compound?

Advanced Research Focus

Discrepancies in literature often arise from:

- Solvent Composition : Acetonitrile with ≤30 ppm water content is critical; higher moisture reduces efficiency.

- Coupling Time : Optimize via kinetic studies (e.g., 15–60 seconds) using trityl assays .

- Instrument Calibration : Ensure synthesizer valves deliver precise reagent volumes (e.g., 100 µL/cycle) .

How is this compound applied in error-prone PCR library construction for directed evolution?

Advanced Research Focus

Incorporate DMT-dT at degenerate positions during primer synthesis to introduce controlled mutations:

- Mixed Coupling : Co-deliver DMT-dT with mutagenic bases (e.g., dP/dZ nucleotides) at defined ratios.

- Post-Synthesis QC : Use PAGE or capillary electrophoresis to validate library diversity .

What precautions mitigate side reactions during large-scale this compound synthesis?

Q. Advanced Research Focus

- Purification : Chromatographic purification (silica gel, ethyl acetate/hexane) removes cyanoethyl byproducts.

- Stoichiometry : Use 1.5 equivalents of 1H-tetrazole to activate phosphoramidite, minimizing phosphitylation of hydroxyl impurities .

How does this compound contribute to light-directed DNA microarray fabrication?

Advanced Research Focus

In photolithography, DMT-dT serves dual roles:

- Photodeprotection : UV light (365 nm) cleaves photolabile groups (e.g., NPPOC) without affecting DMT.

- Capping : Post-irradiation, DMT-dT couples to unexposed regions, reducing error rates in high-density arrays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.